1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene
Overview
Description
1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene is an organic compound that belongs to the class of substituted benzenes This compound features a benzene ring substituted with chloromethyl, dimethyloctyloxy, and methoxy groups
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable functional groups for further modification.
Alkylation: The dimethyloctyloxy group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.
Methoxylation: The methoxy group is typically introduced via a methylation reaction using methanol and a strong acid or base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The chloromethyl groups can be hydrolyzed to form alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a benzylamine derivative.
Mechanism of Action
The mechanism of action of 1,4-Bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the dimethyloctyloxy and methoxy groups.
2-(3,7-Dimethyloctyloxy)-5-methoxybenzene: Lacks the chloromethyl groups.
1,4-Dimethoxybenzene: Lacks the chloromethyl and dimethyloctyloxy groups.
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30Cl2O2/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-11,14-15H,5-9,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOCNKYNECKGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CCl)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
174097-33-7 | |
Record name | Benzene, 1,4-bis(chloromethyl)-2-[(3,7-dimethyloctyl)oxy]-5-methoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174097-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50408714 | |
Record name | 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174097-32-6 | |
Record name | 1,4-bis(chloromethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(chloromethyl)-1-methoxy-4-(3',7'-dimethyloctyloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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